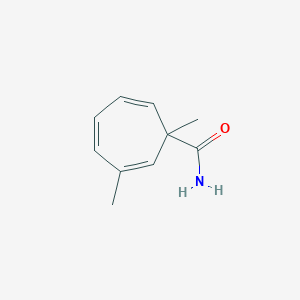

1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide

Description

1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide is an organic compound with a unique structure characterized by a seven-membered ring with three double bonds and a carboxamide group

Properties

CAS No. |

62360-30-9 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1,3-dimethylcyclohepta-2,4,6-triene-1-carboxamide |

InChI |

InChI=1S/C10H13NO/c1-8-5-3-4-6-10(2,7-8)9(11)12/h3-7H,1-2H3,(H2,11,12) |

InChI Key |

MCEWOPKHCYERGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(C=CC=C1)(C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-dimethylcyclohepta-2,4,6-triene with a suitable amide-forming reagent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carboxamide group.

Industrial Production Methods

Industrial production of 1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced compounds with fewer double bonds.

Substitution: Halogenated derivatives with substituted halogen atoms.

Scientific Research Applications

1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

1,3-Dimethylcyclohepta-2,4,6-triene-1-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.

Cycloheptatriene: A simpler compound with a seven-membered ring and three double bonds but lacking the carboxamide group.

Uniqueness

1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its effects on pests and pathogens, as well as its chemical behavior and potential applications in agrochemicals.

Chemical Structure and Properties

1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide has a unique polycyclic structure that contributes to its biological activity. The compound's molecular formula is , and it features a cycloheptatriene core which can influence its reactivity and interaction with biological systems.

Agrochemical Potential

Research indicates that 1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide exhibits significant biological activity against various agricultural pests and pathogens. This property makes it a candidate for development as an agrochemical. Its effectiveness stems from its ability to disrupt biological processes in target organisms.

| Activity | Target Organisms | Mechanism |

|---|---|---|

| Insecticidal | Various insect species | Disruption of neural pathways |

| Antifungal | Fungal pathogens | Inhibition of cell wall synthesis |

| Herbicidal | Weeds | Interference with photosynthesis |

Case Studies

- Insecticidal Activity : In a study examining the effects of 1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide on aphid populations, results showed a significant reduction in survival rates compared to control groups. The compound was found to disrupt normal feeding behavior and reproductive capabilities of the insects.

- Antifungal Properties : Another investigation focused on the antifungal activity of this compound against Fusarium species. Results indicated that it effectively inhibited fungal growth at low concentrations, suggesting potential use in crop protection.

- Herbicidal Effects : A field trial assessed the herbicidal efficacy of 1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide on common weeds. The compound demonstrated a high degree of selectivity towards target weeds while showing minimal phytotoxicity to crop plants.

The biological activity of 1,3-Dimethylcyclohepta-2,4,6-triene-1-carboxamide is attributed to its ability to interact with specific receptors or enzymes within the target organisms. For instance:

- Neurotoxic Effects : The compound may bind to sodium channels in insects, leading to paralysis.

- Cell Wall Disruption : In fungi, it could inhibit chitin synthesis, compromising cell integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.